Elaeocarpusin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

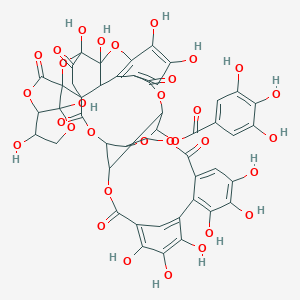

The compound “(3,6a,9’,10’,11’,14’,15’,16’,30’,31’,35’,36’-Dodecahydroxy-2’,5,7’,19’,27’,40’-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38’-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24’-yl) 3,4,5-trihydroxybenzoate” is a highly complex organic molecule. It features multiple hydroxyl groups, spiro structures, and a benzoate moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, formation of spiro structures, and introduction of hydroxyl groups. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and catalysts like palladium for coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.

Substitution: The benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

Allergic Inflammation

Elaeocarpusin has been investigated for its potential as a therapeutic agent in allergic diseases. In vivo studies using mouse models demonstrated that this compound effectively reduced symptoms associated with passive cutaneous anaphylaxis (PCA) and active systemic anaphylaxis (ASA). The compound was shown to attenuate reactions such as hypotension and histamine release in a dose-dependent manner .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. Research indicates that ellagitannins can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases .

Anti-cancer Properties

Emerging evidence suggests that this compound may possess anti-neoplastic effects. Studies have indicated that ellagitannins can inhibit cancer cell proliferation and induce apoptosis in certain cancer types . The exact mechanisms remain under investigation but may involve modulation of cell signaling pathways related to growth and survival.

Case Study 1: Inhibition of Allergic Reactions

A study published in Frontiers in Pharmacology demonstrated that this compound effectively inhibited mast cell degranulation in vitro and reduced PCA reactions in vivo. Mice treated with this compound showed significantly less edema and vascular permeability compared to controls, indicating its potential utility in managing allergic responses .

Case Study 2: Antioxidant Effects

Research focusing on the antioxidant capabilities of this compound revealed that it significantly reduced oxidative stress markers in cellular models exposed to harmful agents. The findings suggest that this compound could be beneficial in conditions characterized by oxidative damage .

Data Table: Summary of Findings on this compound

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the hydroxyl groups could form hydrogen bonds with enzymes or receptors, influencing their activity. The spiro structures could provide rigidity and specific spatial orientation, affecting how the molecule interacts with its targets.

Comparison with Similar Compounds

Similar Compounds

(3,4,5-Trihydroxybenzoate derivatives): These compounds share the benzoate moiety and hydroxyl groups but lack the complex spiro structures.

Spiro compounds: Molecules with spiro structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of multiple hydroxyl groups, spiro structures, and a benzoate moiety, which together provide a unique set of chemical and biological properties.

Properties

CAS No. |

102382-31-0 |

|---|---|

Molecular Formula |

C47H34O32 |

Molecular Weight |

1110.8 g/mol |

IUPAC Name |

(3,6a,9',10',11',14',15',16',30',31',35',36'-dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C47H34O32/c48-14-1-9(2-15(49)25(14)56)36(61)77-40-33-32-30(19(72-40)8-70-37(62)11-4-16(50)26(57)28(59)21(11)10-3-13(39(64)73-32)24(55)29(60)23(10)54)75-41(65)43-6-20(53)45(67,79-44(43)42(66)76-35-18(52)7-71-47(35,44)69)46(68)34(43)22-12(38(63)74-33)5-17(51)27(58)31(22)78-46/h1-5,18-19,30,32-35,40,48-52,54-60,67-69H,6-8H2 |

InChI Key |

DGXJNCUJVTXKLQ-UHFFFAOYSA-N |

SMILES |

C1C(C2C(O1)(C3(C(=O)O2)C45CC(=O)C(O3)(C6(C4C7=C(O6)C(=C(C=C7C(=O)OC8C9C(C(COC(=O)C1=CC(=C(C(=C1C1=CC(=C(C(=C1O)O)O)C(=O)O9)O)O)O)OC8OC(=O)C1=CC(=C(C(=C1)O)O)O)OC5=O)O)O)O)O)O)O |

Canonical SMILES |

C1C(C2C(O1)(C3(C(=O)O2)C45CC(=O)C(O3)(C6(C4C7=C(O6)C(=C(C=C7C(=O)OC8C9C(C(COC(=O)C1=CC(=C(C(=C1C1=CC(=C(C(=C1O)O)O)C(=O)O9)O)O)O)OC8OC(=O)C1=CC(=C(C(=C1)O)O)O)OC5=O)O)O)O)O)O)O |

Synonyms |

Elaeocarpusin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.